molecular formula C23H14F3N3 B2545775 7,8-difluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-83-1

7,8-difluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2545775
CAS No.: 901246-83-1
M. Wt: 389.381
InChI Key: QYPXJMUOZWTORD-UHFFFAOYSA-N
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Description

7,8-difluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C23H14F3N3 and its molecular weight is 389.381. The purity is usually 95%.
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Scientific Research Applications

Photophysical and Electrochemical Properties

Research has explored the photophysical (absorption and emission spectra, quantum efficiency, fluorescence life times) and electrochemical (oxidation potentials) properties of fluorine-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives. The introduction of fluorine atoms modifies key properties such as fluorescence quantum efficiency and absorption band position, enhancing their resistance to proton donors. This makes these derivatives potentially useful for applications requiring high fluorescence yield and stability against environmental changes (Szlachcic & Uchacz, 2018).

Synthesis and Reactivity of Difluoroaromatic Compounds

The synthesis of unsymmetrical difluoroaromatic compounds, including derivatives with pyrazines and quinoxalines, highlights the potential of these compounds in creating high-molecular-weight polyethers. Their reactivity, estimated through spectral data and quantum-chemical calculations, indicates their suitability for advanced material synthesis, offering insights into their application in polymer chemistry (Keshtov et al., 2002).

Fluorescence Quenching and Protonation

The reversible quenching of fluorescence from pyrazolo[3,4-b]quinoline derivatives by protonation has been studied, with findings showing potential for light-emitting device applications. The quenching process, which is reversible, indicates the tunability of these materials' optical properties in response to chemical environments, suggesting their use in sensors and organic electronics (Mu et al., 2010).

Antimicrobial and Antitubercular Activity

Some derivatives exhibit significant antimycobacterial activity, showcasing their potential as novel therapeutic agents against Mycobacterium tuberculosis. The exploration of these compounds' biological activities underlines the importance of fluorinated heterocycles in drug discovery, especially for infectious diseases resistant to current treatments (Kantevari et al., 2011).

Supramolecular Aggregation and Structural Analysis

Studies on the dimensionality of supramolecular aggregation in derivatives reveal intricate patterns of molecular interactions, including hydrogen bonding and π-π stacking. These findings contribute to the understanding of molecular assembly processes and the design of molecular materials with specific physical properties (Portilla et al., 2005).

Properties

IUPAC Name

7,8-difluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3N3/c1-13-2-4-14(5-3-13)22-18-12-27-21-11-20(26)19(25)10-17(21)23(18)29(28-22)16-8-6-15(24)7-9-16/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPXJMUOZWTORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)F)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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